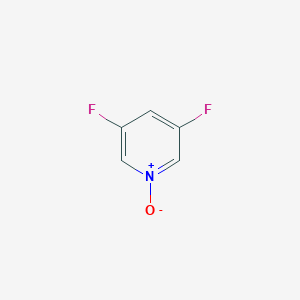

3,5-Difluoropyridine 1-oxide

Description

Significance of Fluorinated Pyridine (B92270) N-Oxides in Contemporary Chemistry

Fluorinated pyridine N-oxides represent a class of compounds of significant interest in modern chemistry, particularly in the realms of medicinal chemistry and materials science. smolecule.comlookchem.com The pyridine N-oxide moiety itself is highly polar and can form strong hydrogen bonds, which can be leveraged to increase the aqueous solubility of organic molecules and decrease their permeability across biological membranes. nih.gov This functional group can be a critical component in the design of prodrugs, which are enzymatically reduced in the body to release an active pharmaceutical ingredient. nih.gov

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, the combination of a pyridine N-oxide and fluorine substituents results in a molecular scaffold with highly tunable properties. These compounds serve as versatile synthetic intermediates, or building blocks, for the construction of more complex molecules. researchgate.netacs.org The N-oxide group alters the electron distribution within the pyridine ring, influencing its reactivity in crucial chemical reactions and its potential interactions with biological targets. smolecule.com This modification is particularly useful because the electron-rich nature of the pyridine ring can make direct fluorination reactions challenging. researchgate.netgoogle.com Therefore, the use of N-oxides provides a valuable synthetic pathway for accessing specific fluorinated pyridine structures that are important in the development of pharmaceuticals and agrochemicals. acs.orggoogle.com

Research Trajectory and Historical Context of 3,5-Difluoropyridine (B1298662) 1-oxide Studies

The study of 3,5-Difluoropyridine 1-oxide is situated within the broader historical context of advancements in fluorine chemistry. The development of methods to selectively introduce fluorine into heterocyclic systems has been a long-standing goal for synthetic chemists. The research trajectory for this specific compound is intrinsically linked to the synthesis of its parent molecule, 3,5-difluoropyridine.

One established synthetic route to 3,5-difluoropyridine involves multiple steps starting from more heavily fluorinated pyridines. For instance, pentafluoropyridine (B1199360) can be converted into 2,4,6-tribromo-3,5-difluoropyridine, which subsequently undergoes catalytic hydrogenolysis (a reaction that uses hydrogen gas and a catalyst to remove the bromine atoms) to yield 3,5-difluoropyridine. core.ac.uk

Once the 3,5-difluoropyridine precursor is obtained, the final step is the N-oxidation reaction. This is typically achieved by treating the pyridine with a suitable oxidizing agent. Peracids, such as peracetic acid or meta-Chloroperbenzoic acid (m-CPBA), are commonly employed for this transformation, which selectively adds an oxygen atom to the nitrogen of the pyridine ring to yield this compound. smolecule.comchemicalbook.comjocpr.com The investigation of this and similar compounds is driven by the continuous search for novel fluorinated heterocycles with unique chemical properties for specialized applications. core.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 210169-07-6 chemsrc.com |

| Molecular Formula | C₅H₃F₂NO smolecule.com |

| Molecular Weight | 131.08 g/mol |

| Boiling Point | 266 °C chemsrc.com |

| Melting Point | 136.5 °C chemicalbook.comchemdad.com |

| Density | 1.33 g/cm³ chemsrc.com |

Note: The properties listed are based on reported experimental and predicted data. Values may vary slightly between different sources.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic and industrial research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. smolecule.comlookchem.com The unique arrangement of its functional groups makes it a valuable precursor for a variety of more complex target molecules.

The main objectives of ongoing inquiry include:

Advanced Organic Synthesis: Researchers utilize this compound as a key intermediate for creating intricately substituted fluorinated compounds. lookchem.com The fluorine atoms on the pyridine ring can, under appropriate conditions, be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. smolecule.com

Medicinal Chemistry: In the pharmaceutical sector, the compound serves as a starting material for the development of novel therapeutic agents. lookchem.com Its scaffold has been investigated for the synthesis of molecules with potential antimicrobial or antitumor properties. smolecule.com

Agrochemical Development: The electron-withdrawing nature of the fluorine atoms is a desirable trait in agrochemicals. smolecule.com Consequently, this compound is employed as an intermediate in the creation of new pesticides and herbicides. smolecule.comlookchem.com

Materials Science: The specific electronic properties imparted by the fluorine atoms and the N-oxide group make this compound a candidate for research in materials science. smolecule.com Studies have explored its use in synthesizing luminescent metal complexes that could have applications in organic light-emitting diodes (OLEDs). smolecule.com

Fundamental Reactivity Studies: The compound is also a subject of fundamental chemical research. Scientists study its reactivity to gain deeper insights into the behavior of fluorinated heterocyclic systems, which contributes to the broader knowledge base of organic chemistry. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPTKZFIJGJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444920 | |

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-07-6 | |

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoropyridine 1 Oxide and Its Derivatives

Established Synthetic Routes for 3,5-Difluoropyridine (B1298662) 1-oxide

Oxidation of 3,5-Difluoropyridine using Peracids (e.g., m-CPBA)

The most direct and commonly employed method for the synthesis of 3,5-difluoropyridine 1-oxide is the oxidation of 3,5-difluoropyridine. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidizing agents frequently utilized for this transformation. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine (B92270) ring.

The general procedure involves dissolving 3,5-difluoropyridine in a suitable solvent, such as dichloromethane (CH₂Cl₂), and then adding m-CPBA to the solution. The reaction is typically carried out at a controlled temperature, often starting at 0-5°C and then proceeding at room temperature (20-25°C) for a period of 20-26 hours to ensure complete reaction. google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product, this compound, and remove the m-chlorobenzoic acid byproduct. google.comrochester.edu This can be achieved by concentrating the reaction solution, adding water to dissolve the product and precipitate the byproduct, adjusting the pH, and then filtering and drying the final product. google.com

| Reagent/Solvent | Role | Typical Conditions |

| 3,5-Difluoropyridine | Starting material | 1 equivalent |

| m-CPBA | Oxidizing agent | 1.45-1.55 equivalents |

| Dichloromethane | Solvent | - |

| Temperature | Reaction parameter | 0-25°C |

| Reaction Time | Reaction parameter | 20-26 hours |

Nucleophilic Substitution and Subsequent Oxidation of Halogenated Pyridine Precursors (e.g., 4-chloro-3-fluoropyridine with KF)

Another established route to this compound involves a two-step process starting from a more halogenated pyridine precursor. A common example is the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with a fluoride ion, followed by the oxidation of the resulting 3,5-difluoropyridine to its N-oxide. smolecule.com

In the first step, potassium fluoride (KF) is typically used as the fluorinating agent to replace the chlorine atom. This reaction is a nucleophilic aromatic substitution, where the fluoride ion attacks the carbon atom bonded to the chlorine, leading to the formation of 3,5-difluoropyridine. The second step is the oxidation of the newly formed 3,5-difluoropyridine to this compound, which can be accomplished using a peracid like m-CPBA as described in the previous section. smolecule.com

Deamination Reactions (e.g., 2-hydrazino-3,6-difluoropyridine with NaOH)

While the outline specifies the deamination of 2-hydrazino-3,6-difluoropyridine with sodium hydroxide (NaOH) as a potential synthetic route, a comprehensive search of the available scientific literature did not yield specific examples or procedures for the synthesis of this compound or its pyridine precursor via this particular reaction. Deamination of hydrazinopyridines is a known chemical transformation; however, its application to this specific substrate for the synthesis of 3,5-difluoropyridine could not be substantiated with the available data. Further research would be required to validate this proposed synthetic pathway.

Advanced and Emerging Synthetic Strategies

Industrial Production Considerations and Scalability

The large-scale production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. smolecule.com The choice of reagents and reaction conditions is paramount. For instance, while m-CPBA is effective, alternative and safer oxidizing agents like urea-hydrogen peroxide adducts are being explored for industrial applications to avoid the potential hazards associated with peracids. google.com

Scalability of the synthesis process requires robust and well-controlled reaction parameters. researchgate.net Continuous flow reactors are increasingly being considered for N-oxidation reactions as they offer better temperature control, improved safety, and potentially higher yields compared to traditional batch processes. bme.hu The purification of the final product on an industrial scale also requires efficient methods to remove byproducts and ensure high purity, which is crucial for its applications in pharmaceuticals and agrochemicals. smolecule.com

Stereoselective and Regioselective Synthesis Approaches

The development of stereoselective and regioselective methods for the synthesis of substituted pyridine N-oxides is an active area of research, as it allows for the precise control of the three-dimensional arrangement of atoms and the position of functional groups in the molecule.

Stereoselective Synthesis: Chiral pyridine N-oxides are valuable as organocatalysts and ligands in asymmetric synthesis. nih.govnih.gov The synthesis of enantiomerically pure pyridine N-oxides can be achieved through various strategies, including the use of chiral starting materials or the application of chiral catalysts in the oxidation step. researchgate.netmdpi.com For example, chiral 4-aryl-pyridine-N-oxides have been designed and synthesized for use as nucleophilic organocatalysts in dynamic kinetic resolution reactions. acs.org

Regioselective Synthesis: The regioselective functionalization of the pyridine ring in this compound and its derivatives is crucial for creating diverse molecular structures. The N-oxide group can direct the substitution to specific positions on the pyridine ring. mdpi.comsemanticscholar.org For instance, the C-H functionalization of pyridine N-oxides can be achieved with high regioselectivity using transition metal catalysts. mdpi.comrsc.org This allows for the introduction of various functional groups at specific positions, expanding the synthetic utility of these compounds. rsc.org

Green Chemistry Principles in this compound Synthesis

While specific green synthesis protocols for this compound are not extensively detailed, principles can be inferred from the synthesis of analogous compounds. A notable example is the preparation of 3,5-dibromopyridine-N-oxide, which champions several green chemistry tenets. This synthesis utilizes a microreactor, which offers superior control over reaction temperature and pressure, enhancing safety and efficiency. google.com The use of hydrogen peroxide as an oxidizing agent is another key feature, as it is a cleaner reagent that produces water as its primary byproduct. google.com Such flow chemistry methods often lead to higher yields, better repeatability, and a significant reduction in waste (three wastes), positioning them as typical green technologies. google.com These principles, particularly the use of safer oxidants and continuous flow reactors to improve energy efficiency and reaction control, are directly applicable to the synthesis of this compound from its 3,5-difluoropyridine precursor.

Table 1: Green Chemistry Approaches in Pyridine N-Oxide Synthesis

| Principle | Application in Analogue Synthesis (3,5-Dibromopyridine 1-oxide) | Potential Application for this compound |

|---|---|---|

| Waste Prevention | Microreactor synthesis minimizes byproducts and solvent usage. google.com | Adoption of flow chemistry to reduce waste streams. |

| Safer Solvents & Auxiliaries | Use of hydrogen peroxide, which decomposes to water. google.com | Replacing traditional peracids with cleaner oxidants like hydrogen peroxide. |

| Energy Efficiency | Microreactors provide excellent heat transfer, reducing energy consumption. google.com | Performing the N-oxidation in a continuous flow system at controlled temperatures. |

| Process Safety | Enhanced control over reaction parameters (temperature, pressure) in a microreactor. google.com | Mitigating risks associated with exothermic oxidation reactions. |

Synthesis of Key Derivatives and Analogues

The this compound scaffold is a versatile building block for creating more complex fluorinated molecules. The N-oxide group and fluorine substituents modulate the electronic distribution of the pyridine ring, influencing its reactivity toward further functionalization.

The introduction of new functional groups onto the this compound ring is challenging due to the deactivating effect of the fluorine atoms. This often necessitates harsh reaction conditions for electrophilic substitution.

Bromination : To introduce a bromine atom, typically at the 4-position, strong electrophilic brominating agents are required. A common method involves using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), at elevated temperatures (e.g., 80°C).

Cross-Coupling Reactions : For the formation of new carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are employed. The Suzuki-Miyaura coupling, for instance, can be used to react a halogenated derivative of this compound with an arylboronic acid. These reactions must be conducted under an inert atmosphere to protect the catalyst and reagents.

Table 2: Functionalization Reactions

| Reaction | Reagents | Position of Substitution | Key Conditions |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), FeCl₃ | 4-position | 80°C |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Position of halide | Inert atmosphere |

The synthesis of analogues like 3,5-Dibromopyridine (B18299) 1-oxide provides insight into the general preparation of halogenated pyridine N-oxides. A modern approach involves the direct oxidation of 3,5-dibromopyridine. In a patented method, a solution of 3,5-dibromopyridine in an organic solvent is reacted with a hydrogen peroxide solution within a microreactor. google.com This continuous flow process allows for precise control over the reaction, with temperatures maintained between 40°C and 80°C and pressure controlled from 0 to 2 MPa. google.com This method is noted for its high reaction yield, operational simplicity, and enhanced safety. google.com

Table 3: Synthesis of 3,5-Dibromopyridine 1-oxide

| Parameter | Description |

|---|---|

| Starting Material | 3,5-Dibromopyridine google.com |

| Oxidizing Agent | Hydrogen Peroxide google.com |

| Reaction System | Microreactor google.com |

| Temperature | 40°C - 80°C google.com |

| Pressure | 0 - 2 MPa google.com |

| Product | Off-white crystalline 3,5-Dibromopyridine 1-oxide google.com |

Nitration of the pyridine N-oxide ring is a key transformation for introducing a nitro group, which can serve as a synthetic handle for further modifications, such as reduction to an amino group.

One relevant strategy is the nucleophilic aromatic substitution on a related precursor. For example, 3-fluoro-4-nitropyridine N-oxide can be synthesized from 3-bromo-4-nitropyridine N-oxide. nih.govrsc.org This reaction demonstrates that a halogen can be displaced by a fluoride ion, a process that is particularly effective due to the activating effect of the N-oxide and nitro groups. nih.gov This represents a novel use of pyridine N-oxides for preparing fluoropyridines. nih.govrsc.org

Another approach involves the direct nitration of a substituted pyridine N-oxide. The synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide, an important pharmaceutical intermediate, is achieved by reacting 3,5-lutidine-N-oxide with a nitrating agent. patsnap.compatsnap.com A greener alternative to traditional mixed acids (concentrated nitric/sulfuric acid) is the use of potassium nitrate in concentrated sulfuric acid. patsnap.compatsnap.com This method avoids the generation of brown smoke (NOx fumes), shortens reaction times, and improves the reaction yield. patsnap.com The reaction is typically conducted by adding the potassium nitrate solution dropwise at a controlled temperature and then heating to 60-65°C to complete the reaction. patsnap.com

Table 4: Synthetic Routes to Nitrated Pyridine N-Oxide Derivatives

| Target Compound | Starting Material | Key Reagents | Method |

|---|---|---|---|

| 3-Fluoro-4-nitropyridine N-oxide | 3-Bromo-4-nitropyridine N-oxide | TBAF (Tetrabutylammonium fluoride) nih.gov | Nucleophilic Aromatic Substitution nih.govrsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromopyridine |

| 3,5-Dibromopyridine 1-oxide |

| 3,5-difluoro-4-nitropyridine-N-oxide |

| N-bromosuccinimide |

| Iron(III) chloride |

| Arylboronic acid |

| 3-fluoro-4-nitropyridine N-oxide |

| 3-bromo-4-nitropyridine N-oxide |

| 3,5-dimethyl-4-nitropyridine-N-oxide |

| 3,5-lutidine-N-oxide |

| Potassium nitrate |

| Hydrogen peroxide |

Reaction Mechanisms and Chemical Reactivity of 3,5 Difluoropyridine 1 Oxide

Influence of N-Oxide Moiety on Reactivity

The N-oxide moiety fundamentally alters the chemical reactivity of the pyridine (B92270) ring compared to its parent pyridine structure. In pyridine, the nitrogen atom's electronegativity withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609) and directing incoming electrophiles to the 3-position. wikipedia.orgnih.gov The formation of the N-oxide introduces a dipole with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. nih.gov

This N-oxide group exhibits a dual electronic nature. Through an inductive effect, the N-O group withdraws electron density from the ring. However, it can also act as an electron-donating group through resonance, where the oxygen's lone pair of electrons can be delocalized into the aromatic system. bhu.ac.inyoutube.com This resonance effect increases the electron density at the carbons ortho (2- and 6-) and para (4-) to the nitrogen atom. bhu.ac.inchemtube3d.com Consequently, the pyridine N-oxide ring is more activated towards electrophilic aromatic substitution than pyridine itself, with these reactions preferentially occurring at the 2- and 4-positions. bhu.ac.inwikipedia.org The N-oxide group thus provides a synthetically useful method to introduce electrophiles at these positions. bhu.ac.in

Electrophilic Aromatic Substitution Reactions

The combination of the activating, ortho-, para-directing N-oxide group and the deactivating, meta-directing fluorine atoms at the 3- and 5-positions dictates the regioselectivity of electrophilic aromatic substitution on 3,5-Difluoropyridine (B1298662) 1-oxide. While the N-oxide activates the 2-, 4-, and 6-positions for electrophilic attack, the strongly electron-withdrawing fluorine atoms deactivate the entire ring.

The regioselectivity in electrophilic attacks on 3,5-Difluoropyridine 1-oxide is a clear example of the additive effects of substituents on an aromatic ring. The outcome of the reaction is determined by the stability of the carbocation intermediate (the arenium ion) formed during the rate-determining step. byjus.commasterorganicchemistry.com

Attack at the 4-position is favored because the positive charge in the resulting arenium ion can be effectively delocalized without placing it on the carbon atoms bonded to the electronegative fluorine atoms. Furthermore, the N-oxide group can participate in stabilizing the intermediate. Conversely, attack at the 2- or 6-positions would lead to a less stable intermediate due to the proximity of the positive charge to the electron-withdrawing fluorine substituents. Therefore, the primary isomer formed upon electrophilic attack, such as nitration or bromination, is the 4-substituted product.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-Oxide | 1 | Activating (by resonance), Deactivating (by induction) | Ortho, Para (Positions 2, 4, 6) |

| Fluorine | 3 | Deactivating (by induction) | Meta (Positions 2, 4, 6) |

| Fluorine | 5 | Deactivating (by induction) | Meta (Positions 2, 4, 6) |

| Combined Effect / Predicted Site of Attack | Position 4 |

Nucleophilic Aromatic Substitution Reactions

The presence of strongly electron-withdrawing fluorine atoms and the N-oxide group makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). smolecule.com In this reaction mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org

The fluorine atoms at the 3- and 5-positions of this compound can be displaced by a variety of nucleophiles. smolecule.com The electron-deficient nature of the pyridine ring, enhanced by the inductive effects of both the N-oxide and the fluorine atoms, facilitates the initial attack by a nucleophile. This addition step is typically the rate-determining step of the SₙAr mechanism. libretexts.orgyoutube.com Reactions with nucleophiles such as amines and thiols can proceed to form 3,5-disubstituted pyridine 1-oxide derivatives. youtube.com For example, the reaction with an amine (R-NH₂) would lead to the formation of a 3-amino-5-fluoropyridine (B1296810) 1-oxide or a 3,5-diaminopyridine 1-oxide, depending on the reaction conditions.

In the context of nucleophilic aromatic substitution, the typical leaving group ability observed in aliphatic substitution (I > Br > Cl > F) is inverted. For SₙAr reactions, the reactivity order for halogen leaving groups is generally F > Cl > Br > I. nih.govnih.govyoutube.com This phenomenon is known as the "element effect". nih.govnih.gov

The reason for this reversed trend is that the rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.comyoutube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. libretexts.orgyoutube.com This effect outweighs fluorine's poor leaving group ability due to its strong bond with carbon. Therefore, the fluorine atoms in this compound are more readily displaced in SₙAr reactions than chlorine or bromine atoms would be in the analogous 3,5-dichloro- or 3,5-dibromopyridine (B18299) 1-oxide. A nitro group (NO₂) is also an excellent leaving group in SₙAr reactions, often comparable to or even better than fluorine, because it is strongly electron-withdrawing and can stabilize the negative charge in the intermediate complex. nih.govnih.govreddit.com

| Leaving Group | Typical Reactivity Order | Reason for Reactivity |

|---|---|---|

| F | Highest among halogens | High electronegativity strongly activates the ring carbon for nucleophilic attack (rate-determining step). |

| NO₂ | High (often comparable to F) | Strong electron-withdrawing nature activates the ring and stabilizes the intermediate Meisenheimer complex. |

| Cl | Moderate | Less activating than F due to lower electronegativity. |

| Br | Moderate | Similar to Cl. |

| I | Lowest among halogens | Least electronegative halogen, providing the least activation for the initial nucleophilic attack. |

Meisenheimer Complex Formation and Reaction Pathways

The formation of a Meisenheimer complex is a critical step in nucleophilic aromatic substitution (SNAr) reactions. These complexes are adducts formed between an electron-poor aromatic compound and a nucleophile. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition well-met in this compound.

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.

Departure of Leaving Group: The complex then collapses with the expulsion of a leaving group, restoring the aromaticity of the ring.

Oxidation and Reduction Pathways

The N-oxide group in this compound is a focal point for redox reactions, allowing for both further oxidation and reduction to the parent pyridine.

Further Oxidation to Higher Oxidation State Derivatives

Pyridine N-oxides can be further oxidized to yield higher oxidation state derivatives. This transformation typically requires strong oxidizing agents. The specific products formed depend on the reagent and reaction conditions. For instance, ozone-assisted combustion has been studied as a method for pyridine oxidation, leading to the formation of various oxides of nitrogen and carbon.

| Oxidizing Agent | Potential Product Type |

| Peracids (e.g., m-CPBA) | Higher oxidation state nitrogen oxides |

| Ozone (O₃) | Complex mixture of oxidation products |

| Hydrogen Peroxide (H₂O₂) | Higher oxidation state derivatives |

This table provides examples of oxidizing agents and the general class of products expected from the oxidation of pyridine N-oxides.

Reduction to Parent Pyridine Compounds

The reduction of a pyridine N-oxide, also known as deoxygenation, removes the oxygen atom from the nitrogen, regenerating the parent pyridine. This is a common and synthetically useful transformation. A variety of methods have been developed for this purpose, offering different levels of chemoselectivity and tolerance for other functional groups.

Common approaches for the deoxygenation of pyridine N-oxides include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Chemical Reductants: A wide range of reagents can effect this transformation, including trivalent phosphorus compounds, certain boron reagents, and systems like iodide with formic acid.

Photocatalysis: Visible-light-mediated methods using photocatalysts like rhenium complexes or certain organic dyes have been developed as mild and efficient alternatives.

Palladium-Catalyzed Transfer Oxidation: This method uses a palladium catalyst and a trialkylamine, which acts as the oxygen acceptor.

| Reduction Method | Typical Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Widely applicable |

| Chemical Reduction | PCl₃, PPh₃, NaBH₄, LiAlH₄ | Stoichiometric reagents |

| Photocatalysis | Rhenium complexes, Hantzsch esters | Mild, visible-light mediated |

| Transfer Oxidation | [Pd(OAc)₂]/dppf, Et₃N | Chemoselective, avoids overreduction |

| Sustainable Methods | MgI₂, Formic Acid | Environmentally friendly approach |

This interactive table summarizes various methods for the reduction of pyridine N-oxides to their corresponding pyridines.

Rearrangement Reactions and Cycloaddition Chemistry

The N-oxide functionality enables participation in pericyclic reactions, including sigmatropic rearrangements and 1,3-dipolar cycloadditions.

Sigmatropic Rearrangements of Allyloxypyridine N-oxides

Allyloxypyridine N-oxides can undergo a-sigmatropic rearrangement, often referred to as the Meisenheimer rearrangement. This reaction involves the migration of an allyl group from the oxygen atom of the N-oxide to the C2 position of the pyridine ring. The direction and rate of this rearrangement can be influenced by factors such as substituents on the ring and the solvent used. The process is thermally allowed and proceeds through a concerted, five-membered cyclic transition state. While specific studies on 3,5-difluoro-substituted allyloxypyridine N-oxide are not detailed, the general mechanism is a known reaction pathway for this class of compounds.

1,3-Dipolar Cycloaddition Reactions of Pyridine N-oxides

Pyridine N-oxides can function as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). This reaction, a type of (3+2) cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. The N-oxide moiety represents the three-atom, four-pi-electron system required for the 1,3-dipole.

The reaction proceeds in a concerted fashion, where the 4π electrons of the N-oxide and the 2π electrons of the dipolarophile combine to form a new ring. The regioselectivity and stereospecificity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. The specific electronic nature of this compound would influence its HOMO and LUMO energy levels, thereby affecting its reactivity and selectivity in these cycloadditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3,5-Difluoropyridine (B1298662) 1-oxide at an electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scirp.org It is effective for calculating molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing a molecule's reactivity. nih.govsemanticscholar.org

DFT calculations on related fluorinated pyridine (B92270) derivatives show how fluorine substitution patterns influence valence orbital energies and cationic structures. rsc.org For 3,5-Difluoropyridine 1-oxide, the fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted pyridine N-oxide. A lower HOMO energy suggests higher stability and greater resistance to oxidation, while a lower LUMO energy indicates increased susceptibility to reduction and attack by nucleophiles.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher polarizability and greater chemical reactivity. nih.govniscpr.res.in Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. scirp.org |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic character of a molecule. semanticscholar.org |

| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness; indicates higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would show a highly negative potential around the N-oxide oxygen atom, making it a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential would be expected on the ring hydrogen atoms and regions near the carbon atoms bonded to fluorine, indicating sites susceptible to nucleophilic attack.

The supramolecular architecture and physical properties of crystalline this compound are governed by intermolecular interactions. Computational methods are essential for quantifying the energies of these weak forces. researchgate.netdntb.gov.ua The presence of both a highly polar N-oxide group and C-F bonds suggests a complex interplay of interactions, including hydrogen bonds, dipole-dipole interactions, and halogen-specific interactions.

Studies on fluorinated aromatic compounds have highlighted the pivotal role of fluorine in guiding crystal structures through various weak interactions, such as C–H⋯F and C–F⋯F–C contacts. rsc.orgresearchgate.net While historically debated, the attractive nature of certain C–F⋯F–C interactions has been demonstrated through theoretical charge density analysis. rsc.org These interactions are generally classified based on the geometry of the C-F vectors.

Computational analyses of related molecules, such as 3-fluoropyridine (B146971) N-oxide, have been performed using methods like Møller-Plesset perturbation theory (MP2) to calculate intermolecular interaction energies with corrections for basis set superposition error (BSSE). nih.govscielo.org.za Such studies reveal that even subtle changes, like fluorine substitution, can significantly alter crystal packing compared to the parent pyridine N-oxide. nih.gov

For this compound, the following intermolecular interactions are expected to be significant:

C–H⋯O Hydrogen Bonds: The potent hydrogen bond acceptor ability of the N-oxide oxygen would lead to strong interactions with the aromatic C-H donors of neighboring molecules.

π–π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces. The electron-poor nature of the difluorinated ring could favor interactions with less electron-deficient rings if co-crystallized.

C–H⋯F Interactions: Weak hydrogen bonds between the aromatic C-H groups and fluorine atoms of adjacent molecules. researchgate.net

Lone Pair–π Interactions: The electron-rich oxygen and fluorine lone pairs can interact with the electron-deficient π-system of an adjacent ring. researchgate.net

The interaction energies for these types of contacts are typically calculated by creating model dimers extracted from a hypothetical or experimentally determined crystal lattice and then computing the binding energy.

| Interaction Type | Typical Energy Range (kJ/mol) | Primary Driving Force |

|---|---|---|

| C–H⋯O (N-oxide) | -15 to -25 | Electrostatic |

| π–π Stacking | -10 to -20 | Dispersion, Electrostatic |

| C–H⋯F | -2 to -8 | Electrostatic, Dispersion |

| C–F⋯F–C | -1 to -5 | Dispersion, Electrostatic |

| Lone Pair–π | -5 to -15 | Electrostatic, Dispersion |

Note: Energy ranges are representative values from studies on similar fluorinated and N-oxide containing aromatic systems and are not specific calculated values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational flexibility, and interactions with the environment, such as a solvent. semanticscholar.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the core structure is a rigid aromatic ring. Consequently, unlike molecules with flexible alkyl chains, it does not exhibit significant conformational isomerism arising from bond rotation. The primary degrees of freedom would be minor out-of-plane vibrations of the substituents. Therefore, extensive conformational analysis is generally not a focus for this type of rigid molecule.

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers (tautomers) that differ in the formal position of a hydrogen atom and a double bond. This phenomenon is common in molecules like hydroxypyridines or aminopyridines, which have labile protons that can migrate. This compound lacks such acidic protons attached to heteroatoms; its hydrogens are bonded to the aromatic carbon ring and are not mobile under normal conditions. As a result, tautomerism is not a relevant structural consideration for this compound.

Computational chemistry is instrumental in modeling chemical reaction pathways, allowing for the characterization of intermediates and transition states that are often difficult or impossible to observe experimentally. The reactivity of pyridine N-oxides is well-established; they can undergo nucleophilic aromatic substitution (SNAr), often with greater facility than the parent pyridine due to the electronic influence of the N-oxide group. scripps.eduarkat-usa.org

For this compound, a plausible reaction to model would be a nucleophilic aromatic substitution, for instance, with a methoxide (B1231860) ion. The fluorine atoms are poor leaving groups compared to chlorine or bromine, but substitution can occur under forcing conditions, typically at positions activated by electron-withdrawing groups. In this molecule, the C2, C4, and C6 positions are activated by the N-oxide and fluorine substituents.

A theoretical investigation of such a reaction would involve:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the nucleophile) and the final products are optimized.

Mapping the Potential Energy Surface: The reaction pathway is explored to find the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products.

Transition State Characterization: The TS geometry is located and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the Activation Barrier: The energy difference between the transition state and the reactants (ΔE‡) is calculated, providing a theoretical estimate of the reaction rate.

DFT calculations on SNAr reactions of other aryl fluorides with azole nucleophiles have shown that these reactions can exist on a mechanistic continuum between stepwise and concerted pathways, which can be explored computationally. nih.gov For this compound, a computational study could determine whether the attack of a nucleophile and the departure of a leaving group (if a substituent other than F were present) would occur in a single step (concerted) or via a stable intermediate (a stepwise Meisenheimer complex).

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry and materials science to correlate the chemical structure of compounds with a specific physical property or biological activity. nih.gov These models aim to predict the activity of new, unsynthesized molecules based on the properties of a known set of compounds.

While no specific SAR models featuring this compound have been detailed in the literature, its structural features would be key descriptors in any such hypothetical model. General SAR studies on pyridine derivatives have shown that the presence and position of halogen atoms can significantly impact biological activity. nih.gov

In a hypothetical QSAR study aiming to predict, for example, the antimicrobial activity of a series of pyridine N-oxides, this compound would be characterized by several descriptors:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges on the oxygen and fluorine atoms. These describe the molecule's ability to engage in electrostatic or charge-transfer interactions with a biological target.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These relate to how well the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's lipophilicity. The fluorine atoms would increase the lipophilicity of the pyridine ring.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would use these properties to generate a statistical model. researchgate.net For this compound, the model might highlight the importance of the strong hydrogen bond accepting capability of the N-oxide oxygen and the electrostatic fields generated by the C-F dipoles for interaction with a target protein. Studies on other pyridine N-oxide derivatives have successfully used 3D-QSAR to develop models for antiviral activity, demonstrating the utility of this approach. researchgate.net

Computational Prediction of Biological Activity

While specific quantitative structure-activity relationship (QSAR) models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of computational biology allow for the prediction of its potential biological activities. The structural features of this compound, namely the fluorinated pyridine N-oxide scaffold, are of significant interest in medicinal chemistry.

Computational tools can be employed to predict a range of activities for this compound. For instance, its structural similarity to other pyridine N-oxide derivatives that have been investigated for antimicrobial properties suggests that this compound may also exhibit such activity. In silico screening methods, which involve docking the molecule against a library of known biological targets, could elucidate potential mechanisms of action and predict efficacy against various pathogens.

The electronic properties conferred by the fluorine atoms, such as their strong electron-withdrawing nature, and the N-oxide group, which can influence hydrogen bonding and solubility, are key descriptors in computational models that predict biological activity. These features can be used to build predictive models based on data from similar compounds.

Table 1: Predicted Physicochemical Properties Influencing Biological Activity

| Property | Predicted Value/Characteristic | Implication for Biological Activity |

| Molecular Weight | ~131.08 g/mol | Favorable for drug-likeness (Lipinski's Rule of Five) |

| XLogP3 | ~0.1 | Indicates good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 0 | Affects binding to target proteins |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Influences interactions with biological macromolecules |

| Polar Surface Area | ~29.54 Ų | Relates to membrane permeability |

Note: The values in this table are computationally predicted and may vary slightly between different prediction software.

Ligand-Target Interactions

The study of ligand-target interactions is fundamental to understanding the pharmacological effects of a compound. For this compound, molecular docking simulations are a primary tool for investigating how it might bind to the active site of a protein. The N-oxide group can act as a hydrogen bond acceptor, a key interaction in many ligand-protein complexes. Furthermore, the fluorine atoms can form halogen bonds and other non-covalent interactions, which can contribute to binding affinity and selectivity.

Table 2: Potential Types of Ligand-Target Interactions for this compound

| Interaction Type | Potential Interacting Groups on Compound | Example Target Residues | Significance |

| Hydrogen Bonding | N-oxide oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Key for anchoring the ligand in the binding pocket. |

| Halogen Bonding | Fluorine atoms | Carbonyl oxygens, electron-rich aromatic rings | Can enhance binding affinity and specificity. |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Contributes to the stability of the ligand-protein complex. |

| Hydrophobic Interactions | Aromatic ring | Leucine, Isoleucine, Valine, Alanine | Important for positioning the ligand within the binding site. |

The insights gained from these computational investigations can guide the synthesis of derivatives of this compound with improved biological activity and target specificity. By modifying the substitution pattern on the pyridine ring, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interactions with a desired biological target.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 3,5-Difluoropyridine (B1298662) 1-oxide in solution. Analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, offers a complete picture of the molecule's connectivity and electronic architecture.

The NMR spectra of 3,5-Difluoropyridine 1-oxide are dictated by the unique electronic environment created by the pyridine (B92270) N-oxide moiety and the two highly electronegative fluorine atoms.

¹H NMR: The proton NMR spectrum provides information on the environments of the hydrogen atoms on the pyridine ring. The presence of adjacent fluorine atoms results in characteristic splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the ring. The carbons directly bonded to fluorine (C3 and C5) exhibit large one-bond C-F coupling constants, while other carbons show smaller, long-range couplings.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.org It is used to identify the specific substitution patterns of fluorine on the aromatic ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique a powerful tool for confirming the structure. biophysics.orgalfa-chemistry.com The presence of electron-withdrawing groups typically leads to downfield shifts in the spectrum. alfa-chemistry.com

Interactive Data Table: Typical NMR Chemical Shift Ranges for Fluoroaromatic Compounds

| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) | Notes |

| ¹⁹F | -ArF- | +80 to +170 | Referenced against CFCl₃. ucsb.edu Highly sensitive to substituents on the aromatic ring. alfa-chemistry.com |

| ¹H | Aromatic H | 6.0 - 9.0 | Influenced by the N-oxide group and fluorine atoms. |

| ¹³C | Aromatic C | 100 - 160 | Carbons attached to fluorine will show significant C-F coupling. |

One-bond carbon-carbon coupling constants (¹J(CC)) are sensitive probes of the electronic structure and hybridization of the atoms involved in the C-C bond. In pyridine N-oxides, these coupling constants are influenced by the electronegativity of substituents on the ring. researchgate.netnih.gov The study of ¹J(CC) values in a wide range of substituted pyridine N-oxides has shown that these parameters provide valuable information about the electronic changes within the pyridine ring upon substitution. researchgate.netnih.gov For this compound, the electronegative fluorine atoms are expected to significantly influence the ¹J(CC) values, reflecting the electronic perturbations they induce. The Fermi contact contribution is the primary factor governing the magnitude of these one-bond couplings. researchgate.netnih.gov

Variable-temperature (VT) NMR experiments are employed to study dynamic processes and kinetic behavior in molecules. ox.ac.uk Such experiments can be used to investigate conformational exchanges, such as ring-puckering or restricted rotation, by observing changes in the NMR spectrum as a function of temperature. ox.ac.ukvnu.edu.vn For a molecule like this compound, VT-NMR could be used to probe for any dynamic equilibria or to sharpen spectral peaks that may be broadened due to exchange processes at room temperature. ox.ac.uk By analyzing spectra recorded at different temperatures, researchers can gain insights into the energy barriers of these dynamic processes. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the compound's mass, allowing for the unambiguous determination of its molecular formula. This technique is essential for verifying the identity of the synthesized compound and ensuring its purity.

Interactive Data Table: Molecular Formula and Weight of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃F₂NO | rlavie.com |

| Molecular Weight (Calculated) | 131.08 g/mol |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound, the IR spectrum shows characteristic absorption bands corresponding to C-F and N-O stretching vibrations. These diagnostic peaks are crucial for confirming the presence of the fluoro- and N-oxide functionalities within the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Frequency Range (cm⁻¹) | Reference |

| N-O Stretch | IR | ~1250–1350 | |

| C-F Stretch | IR | ~1100–1200 |

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ucmerced.edu This powerful, non-destructive technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net While specific crystal structure data for this compound was not found in the provided search results, this method would be the standard for unambiguously confirming its molecular geometry and packing in the crystalline form. The analysis of a suitable single crystal would yield a detailed structural model, providing conclusive evidence of the compound's constitution. researchgate.netnih.gov

Chromatographic Methods for Purity Validation and Impurity Profiling (e.g., HPLC-DAD/ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) is a primary analytical technique for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. This method offers high resolution, sensitivity, and specificity, making it suitable for quality control in both laboratory and industrial settings.

Methodology and Instrumentation

A typical Reverse-Phase HPLC (RP-HPLC) method is employed for the analysis of this compound. This involves a stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Instrumentation Parameters: A validated HPLC method for purity determination generally utilizes the following parameters. While specific conditions can vary between laboratories, a representative setup is detailed below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Ammonium Acetate in Water (pH 6.5) B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| DAD Wavelength | 254 nm |

| ELSD Settings | Nebulizer Temperature: 40 °C Evaporator Temperature: 60 °C Gas Flow: 1.5 SLM |

Purity Validation

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. Commercial batches of this compound typically exhibit a purity of ≥98%. calpaclab.com The use of DAD allows for the assessment of peak purity by comparing UV spectra across a single peak, ensuring that the main peak is not co-eluting with any impurities. ELSD is particularly useful for detecting impurities that lack a UV chromophore.

Impurity Profiling

Impurity profiling is crucial for understanding the synthesis process and the stability of the compound. Potential impurities in this compound can include unreacted starting materials, byproducts from the oxidation reaction, and various degradation products. A buffer-adjusted HPLC method, such as one using ammonium acetate at a controlled pH of 6.5, is effective for the assessment of residual solvents and byproducts.

Commonly Monitored Impurities:

| Impurity | Potential Source |

| 3,5-Difluoropyridine | Unreacted starting material |

| Other positional isomers of difluoropyridine 1-oxide | Side reactions during synthesis |

| Over-oxidized products | Harsh oxidation conditions |

| Residual Solvents | Synthesis and purification process |

The retention times and response factors of potential impurities are determined by running authenticated standards. In the absence of standards, their levels can be estimated using relative response factors.

Representative Chromatographic Data:

| Compound | Retention Time (min) | Purity / Impurity Level (%) |

| This compound | 12.5 | ≥98.0 |

| 3,5-Difluoropyridine | 8.2 | <0.5 |

| Unknown Impurity 1 | 10.1 | <0.2 |

| Unknown Impurity 2 | 14.8 | <0.3 |

Note: The retention times and impurity levels are illustrative and can vary depending on the specific chromatographic conditions and the sample batch.

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust for its intended purpose of quality control.

Applications of 3,5 Difluoropyridine 1 Oxide in Advanced Organic Synthesis

Building Block for Complex Fluorinated Heterocycles

3,5-Difluoropyridine (B1298662) 1-oxide is a highly valued synthetic intermediate for the construction of more complex molecules. Its unique arrangement of functional groups—two electron-withdrawing fluorine atoms and an N-oxide group that can modulate the ring's electronics and provide a site for reaction—makes it a versatile precursor for a variety of complex fluorinated heterocyclic scaffolds. smolecule.com These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Fluorinated Pyridine (B92270) Derivatives with Diverse Biological Activities

A primary application of 3,5-Difluoropyridine 1-oxide is as a starting material for the synthesis of diverse fluorinated pyridine derivatives with potential biological activities. smolecule.com The fluorinated pyridine motif is a privileged structure in medicinal chemistry, and the use of this N-oxide provides a synthetic pathway to specific structures that are important in the development of pharmaceuticals and agrochemicals.

Research has demonstrated its utility in creating novel compounds with significant therapeutic potential. For instance, it has been used in the synthesis of fluorinated pyridines exhibiting promising antitumor activity. smolecule.com Furthermore, studies have suggested that derivatives of this compound may possess antimicrobial properties, with demonstrated effectiveness against various bacterial strains. smolecule.com

Table 1: Investigated Biological Activities of Derivatives

| Biological Target/Activity | Target Organism/System | Source |

|---|---|---|

| Antitumor Activity | Cancer cell lines | smolecule.com |

| Antimicrobial Activity | Staphylococcus aureus | smolecule.com |

| Antimicrobial Activity | Escherichia coli | smolecule.com |

Construction of Complex Heterocyclic Scaffolds

Beyond simple derivatives, this compound serves as a foundational component for building intricate heterocyclic systems. smolecule.com Heterocyclic scaffolds are central to the structure of many pharmacologically active compounds. uniss.it The reactivity profile of this compound, conferred by its unique combination of fluorine atoms and the N-oxide group, allows chemists to employ it in multi-step syntheses to construct more elaborate molecular architectures. This makes it a key resource for creating new chemical entities with potential applications across various fields of chemical and biological research. smolecule.com

Precursor for Advanced Materials

The distinct electronic properties of this compound also make it an attractive candidate for research in materials science. smolecule.com It serves as a precursor for functional materials where the specific properties imparted by the fluorine atoms and the N-oxide group are advantageous. smolecule.com

Development of High-Performance Explosives

In the field of energetic materials, nitrogen-rich heterocyclic compounds are of great interest due to their high heats of formation, density, and oxygen balance. chemistry-chemists.com Specifically, amino- and nitro-substituted pyridine N-oxides are a class of compounds investigated for their explosive properties. For example, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is an insensitive energetic material synthesized from 2,6-diaminopyridine. chemistry-chemists.comenergetic-materials.org.cn Similarly, related heterocyclic N-oxides like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have been developed. chemistry-chemists.comhighergov.com

While these examples show that the pyridine N-oxide scaffold can be foundational for high-performance explosives when heavily functionalized with nitro and amino groups, there is no specific information in the reviewed literature detailing the use of this compound as a direct precursor in the synthesis of such energetic materials.

Applications in Polymers and Dyes

The incorporation of fluorine into polymers can lead to materials with unique properties, such as thermal stability and chemical resistance. Various fluorinated monomers are used in the synthesis of specialized polymers. researchgate.netmdpi.com However, based on the available scientific literature, there are no specific, detailed examples of this compound being utilized as a monomer or precursor for the synthesis of polymers or dyes.

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

This compound is an interesting compound for materials science research, with potential applications in the development of novel organic electronics. smolecule.com One notable area of investigation is its use in the synthesis of luminescent metal complexes with potential applications in organic light-emitting diodes (OLEDs). smolecule.com

The development of efficient blue-emitting materials remains a significant challenge in OLED technology. Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for achieving high efficiency in third-generation OLEDs, as it allows for the harvesting of both singlet and triplet excitons. ossila.comnih.gov The design of TADF emitters often involves combining strong electron-accepting and electron-donating moieties to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. ossila.com

Heterocyclic structures are widely used in these designs. For instance, pyridine derivatives have been successfully employed as acceptor units in blue TADF emitters. nih.gov Moreover, phosphine (B1218219) oxide derivatives are also utilized as acceptor groups in the construction of TADF molecules. nih.gov Given that this compound contains both a fluorinated, electron-deficient pyridine ring and an N-oxide group, it represents a plausible building block for designing novel TADF emitters or their precursors. smolecule.com

Table 2: Representative Structural Motifs in TADF Emitters

| Emitter Type | Key Structural Feature(s) | Role in TADF Emitters | Source |

|---|---|---|---|

| Pyridine-based | CN-substituted pyridine | Electron acceptor | nih.gov |

| Phosphine Oxide-based | Triphenylphosphine oxide | Weak electron acceptor | nih.gov |

| Boron-based | Triarylboron with perfluoro substituents | Strong electron acceptor | nih.govrsc.org |

Role as a Synthetic Intermediate in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of complex molecules for pharmaceutical applications. The presence of fluorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its utility in the development of novel therapeutic agents.

Synthesis of Pharmaceutical Agents with Enhanced Metabolic Stability

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to improve metabolic stability. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug. While direct studies detailing the metabolic stability of pharmaceuticals derived specifically from this compound are not extensively available in the public domain, the principle of using fluorinated precursors to enhance metabolic stability is well-established. The 3,5-difluoro-substituted pyridine scaffold is a key component in various research programs aimed at developing more robust pharmaceutical agents.

Precursor for Fluoroquinolone Antibiotics (e.g., Delafloxacin)

3,5-Difluoropyridine derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. A prominent example is Delafloxacin, a fourth-generation fluoroquinolone. nih.gov The synthesis of Delafloxacin involves the use of 2,6-diamino-3,5-difluoropyridine (B1336603). google.comnewdrugapprovals.org While the direct synthesis from this compound is not explicitly detailed in readily available literature, the preparation of 2,6-diamino-3,5-difluoropyridine can be achieved from highly fluorinated pyridines, suggesting a synthetic lineage from precursors like 3,5-difluoropyridine. google.com The core structure of Delafloxacin features the 1-(6-amino-3,5-difluoropyridin-2-yl) moiety, highlighting the importance of this fluorinated pyridine building block. newdrugapprovals.org

Table 1: Key Intermediates in the Synthesis of Delafloxacin

| Intermediate | Role in Synthesis |

| 2,6-Diamino-3,5-difluoropyridine | A key building block that forms the pyridinyl part of the Delafloxacin molecule. google.comnewdrugapprovals.org |

| 3-Chloro-2,4,5-trifluoro-benzoyl acetate | A starting material for the construction of the quinolone core. google.com |

Development of Antitumor and Anticancer Agents

Pyridine and its derivatives are integral components of numerous anticancer agents. nih.govrsc.orgekb.egresearchgate.net The incorporation of fluorine atoms into these structures can enhance their therapeutic properties. Research has shown that various pyridine derivatives exhibit significant in vitro antitumor activities against a range of human tumor cell lines, including leukemia, lung, colon, and breast cancer. nih.gov For instance, novel pyridine derivatives have been synthesized and evaluated as potent anticancer agents, with some compounds showing superior activity to established drugs like Taxol. rsc.org While specific examples detailing the synthesis of antitumor agents directly from this compound are emerging, the broader class of fluorinated pyridine derivatives is a significant area of focus in the development of new cancer therapies. rrpharmacology.ru

Table 2: Examples of Pyridine Derivatives with Antitumor Activity

| Compound Class | Cancer Cell Lines | Notable Findings |

| Pyridine, Pyrane, and Pyrimidine derivatives | 59 human tumor cell lines | Some compounds exhibited better in vitro antitumor activities at low concentrations. nih.gov |

| Novel Pyridine derivatives | Huh-7, A549, and MCF-7 | Compounds showed superior antiproliferative activities to Taxol and inhibited tubulin polymerization. rsc.org |

| Pyridine derivative LHT-17-19 | Lewis lung carcinoma | Demonstrated antitumor and antimetastatic properties in mice. researchgate.netrrpharmacology.ru |

Synthesis of Thiazole Analogues for Desferrithiocin

Derivatives of 3,5-difluoropyridine are utilized in the synthesis of analogues of Desferrithiocin, a natural product with potent iron-chelating properties. These analogues are investigated for the treatment of iron overload disorders. The synthesis of certain Desferrithiocin analogues involves the use of 2-cyano-3,5-difluoropyridine (B1585760) as a starting material. nih.gov This highlights the utility of the 3,5-difluoropyridine scaffold in constructing complex heterocyclic systems with therapeutic potential. The development of these analogues aims to retain the iron-chelating efficacy of Desferrithiocin while mitigating its associated toxicities.

Applications in Agrochemicals

Development of Pesticides and Herbicides

Fluorinated pyridine derivatives are important intermediates in the agrochemical industry for the production of a variety of pesticides and herbicides. nih.govagropages.com The inclusion of fluorine atoms can lead to enhanced efficacy, selectivity, and stability of the final products. ccspublishing.org.cn The trifluoromethylpyridine (TFMP) moiety, for example, is a key structural motif in over 20 commercial agrochemicals. nih.gov While specific examples of pesticides and herbicides synthesized directly from this compound are not extensively documented in public literature, the broader class of chlorinated and fluorinated methylpyridines are crucial for producing fourth-generation agrochemical products known for their high efficacy and low toxicity. agropages.comresearchgate.netresearchgate.net

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 3,5-Difluoropyridine (B1298662) 1-oxide typically involves the oxidation of 3,5-difluoropyridine using peracids, most commonly meta-chloroperoxybenzoic acid (m-CPBA). rsc.org While effective at the laboratory scale, this method presents challenges for industrial production related to cost, safety concerns associated with peroxy compounds, and the removal of the resulting carboxylic acid byproduct. evonik.comrochester.edu

Future research is focused on developing greener, safer, and more cost-effective synthetic methodologies. Key areas of exploration include:

Alternative Oxidizing Agents: There is a significant push to replace m-CPBA with more industrially viable oxidants. Peracetic acid and hydrogen peroxide are promising alternatives that are powerful, economical, and decompose into environmentally benign byproducts like water and oxygen. evonik.com The development of catalytic systems that can efficiently activate these oxidants for the N-oxidation of fluorinated pyridines is a major research goal.

Continuous Flow Technology: The adoption of continuous flow microreactors represents a paradigm shift for the synthesis of N-oxides. researchgate.net Research into packed-bed microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide has demonstrated high yields, enhanced safety, and remarkable catalyst stability over extended periods. researchgate.net Applying this technology to 3,5-Difluoropyridine 1-oxide could enable large-scale production with superior process control and purity. durham.ac.ukrsc.org

Photocatalytic Methods: Emerging research in photoredox catalysis offers novel pathways for activating pyridine (B92270) N-oxides. The generation of reactive pyridine N-oxy radicals through single-electron oxidation under visible light opens up new synthetic possibilities that are mechanistically distinct from traditional oxidation. rsc.org Exploring these photocatalytic routes could lead to entirely new and highly selective methods for synthesizing and functionalizing the target molecule.

A significant research gap remains in the development of a truly catalytic, environmentally benign process specifically optimized for this compound that avoids stoichiometric peracid reagents entirely.

In-depth Mechanistic Investigations of Complex Reactions

The reactivity of this compound is dictated by a complex interplay between the electron-donating N-oxide group and the strongly electron-withdrawing fluorine atoms. While general principles of pyridine N-oxide reactivity are understood, specific mechanistic details for this compound remain underexplored. scripps.edu

Future research should focus on elucidating the mechanisms of key transformations:

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are common for fluorinated aromatics, the precise mechanism is not always a simple stepwise process. Modern mechanistic studies suggest a continuum between stepwise and concerted pathways. acs.org A critical research gap exists in determining where reactions of this compound lie on this continuum. Understanding the role of the N-oxide in stabilizing intermediates or transition states and how the 3,5-difluoro pattern directs regioselectivity is crucial for designing more complex synthetic routes.

Radical Reactions: The recent discovery of C-H fluorination and other functionalizations initiated by pyridine N-oxyl radicals highlights a new frontier in reactivity. rsc.org In-depth mechanistic studies, including kinetic analysis and computational modeling, are needed to understand the formation and reactivity of the 3,5-difluoropyridine N-oxyl radical. This knowledge could be harnessed to develop novel, previously inaccessible C-H functionalization reactions at other positions on the ring.

Electrophilic Substitution: The N-oxide group directs electrophilic attack to the 4-position. sapub.org However, the deactivating effect of the two fluorine atoms makes such reactions challenging. Mechanistic investigation into activating catalytic systems that can overcome this deactivation without requiring harsh conditions is a significant area for future work.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, guiding experimental design and accelerating discovery. For this compound, this area represents a substantial research gap, as few dedicated computational studies have been published.

Future research directions should leverage advanced modeling to:

Predict Reactivity and Spectra: Frontier Molecular Orbital (FMO) theory can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the most likely sites for nucleophilic and electrophilic attack. youtube.comwikipedia.orgpku.edu.cn More advanced Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to accurately predict spectroscopic data, particularly ¹⁹F NMR chemical shifts, which are essential for characterization but can be difficult to assign empirically. rsc.orgnih.govresearchgate.net

Model Reaction Mechanisms: Computational modeling can be used to calculate the energies of transition states and intermediates for key reactions like SNAr and radical functionalization. This can help resolve mechanistic ambiguities, explain observed regioselectivity, and predict the feasibility of new, untested reactions.

Simulate Biological Interactions: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives bind to biological targets like enzymes or receptors. This predictive capability can prioritize the synthesis of compounds with the highest potential for therapeutic activity.

The following table outlines potential computational approaches and the insights they could provide for future research on this compound.

| Computational Method | Research Application/Insight | Key Research Gap Addressed |

| Frontier Molecular Orbital (FMO) Theory | Predict sites for electrophilic and nucleophilic attack by analyzing HOMO/LUMO energies and distributions. youtube.com | Rationalizing and predicting regioselectivity in substitution reactions. |

| Density Functional Theory (DFT) | Calculate reaction pathways and transition state energies; predict ¹⁹F NMR and other spectroscopic properties. rsc.org | Elucidating complex reaction mechanisms; aiding in structural confirmation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the molecule's interaction within a biological environment, such as an enzyme active site. nih.gov | Predicting binding modes and affinities for drug discovery applications. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its derivatives when interacting with biological macromolecules. | Understanding the conformational flexibility and stability of ligand-receptor complexes. |

Expanding Applications in Emerging Fields

While currently used as an intermediate, the unique electronic properties of this compound suggest it could play a more direct role in several emerging fields.

Asymmetric Organocatalysis: Chiral pyridine N-oxides have emerged as powerful Lewis base organocatalysts for a variety of asymmetric transformations. mdpi.comresearchgate.net A significant research opportunity lies in the design and synthesis of new chiral catalysts derived from the this compound scaffold. The fluorine atoms could be used to tune the catalyst's steric and electronic properties, potentially leading to improved reactivity and enantioselectivity. researchgate.net

Coordination Chemistry and Materials Science: Pyridine N-oxides are effective ligands for transition metals, forming complexes used in catalysis and materials science. wikipedia.orgwikipedia.org The electron-withdrawing fluorine atoms in this compound would modulate the electron-donating ability of the N-oxide oxygen, creating ligands with unique properties. Research into the coordination complexes of this molecule could yield new catalysts or functional materials, such as phosphorescent emitters for OLEDs or photoactive compounds. smolecule.comresearchgate.net

Photoredox Catalysis: The field of visible-light photoredox catalysis has expanded rapidly, enabling new chemical transformations under mild conditions. semanticscholar.org There is a clear research gap in exploring the potential of this compound and its derivatives in this domain, either as a photosensitizer itself, as a ligand to tune the photophysical properties of a metal catalyst, or as a substrate in novel photocatalytic cycles. mdpi.com

Addressing Challenges in Industrial-Scale Production and Purity Control